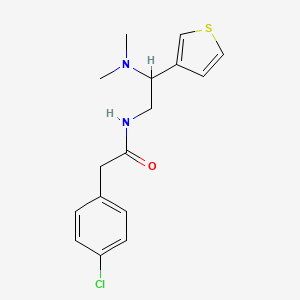

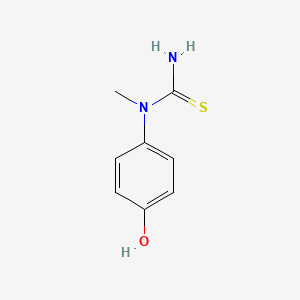

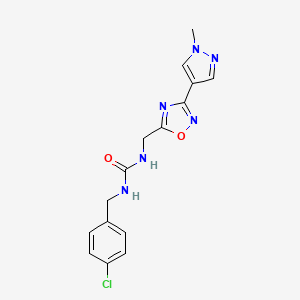

![molecular formula C6H6BrN3S2 B2561178 [(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea CAS No. 18895-09-5](/img/structure/B2561178.png)

[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP) has been synthesized by condensation 5-bromothiophene-2-carboxaldehyde with 4-amino antipyrine .Molecular Structure Analysis

The compound crystallizes in the monoclinic system (P2 1 /n) with E-configuration at azomethine C = N bond .Applications De Recherche Scientifique

Spectral and Structural Analysis

(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea and its derivatives have been extensively studied for their spectral, structural, and biological properties. For instance, a Schiff base derivative, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was synthesized and analyzed. The compound crystallized in the monoclinic system, exhibiting the E-configuration at the azomethine C = N bond. The study highlighted the importance of intramolecular hydrogen bonding interactions in the compound's stability and revealed its effective cytotoxic activity against specific cell lines, showcasing its potential in medical applications (S. M et al., 2022).

Synthesis and Anti-inflammatory Properties

Another strand of research explored the synthesis of related compounds with significant biological activities. For example, 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters were prepared, showing substantial anti-inflammatory and analgesic activities, indicating the therapeutic potential of these compounds in medical treatments (M. Attimarad & G. Bagavant, 1999).

Cycloaddition Reactions and Chemical Synthesis

The compound and its derivatives also play a critical role in chemical synthesis and reactions. A study presented the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, offering an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This highlighted the versatility of thiourea in chemical reactions, serving as an amino source and functioning in multiple roles within the reaction process (M. Xie et al., 2019).

Catalysis and Organic Synthesis

The involvement of thiourea in catalytic processes and organic synthesis was demonstrated in a study that developed a concise and efficient one-pot process for the synthesis of 2-aminothiazoles from readily available methyl ketones/unsaturated methyl ketones and thiourea (Yanping Zhu et al., 2012).

Asymmetric Nucleophilic Reactions

Bifunctional amino thiourea was used to catalyze asymmetric additions of several nucleophiles into electron-deficient unsaturated compounds. The study emphasized the importance of the hydrogen-bonding ability of the thiourea moiety and the Bronsted basicity of the tertiary amine for achieving high enantioselectivity, expanding the applicability of thiourea-catalyzed enantioselective reactions (Y. Takemoto & H. Miyabe, 2007).

Propriétés

IUPAC Name |

[(E)-(4-bromothiophen-3-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S2/c7-5-3-12-2-4(5)1-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYPIFWBONTMLQ-XLUWADSXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CS1)Br)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

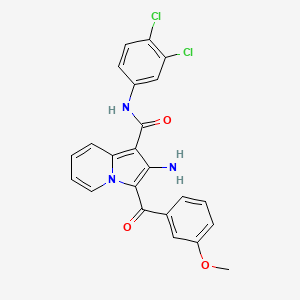

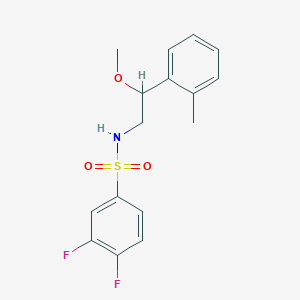

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)

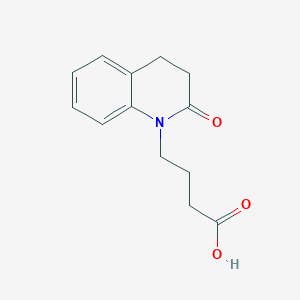

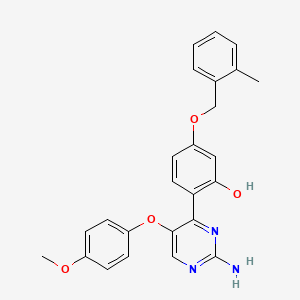

![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2561100.png)

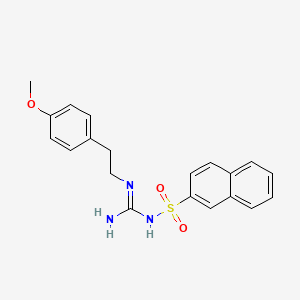

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)

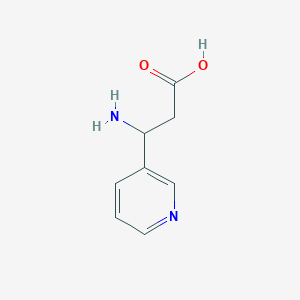

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2561116.png)